molecular formula C8H11NO2 B112770 (2-Amino-5-methoxyphenyl)methanol CAS No. 55414-72-7

(2-Amino-5-methoxyphenyl)methanol

Cat. No. B112770
CAS RN: 55414-72-7
M. Wt: 153.18 g/mol
InChI Key: HWUGOLZPDIJNFX-UHFFFAOYSA-N
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Description

“(2-Amino-5-methoxyphenyl)methanol” is a biochemical reagent . It is a white to light-gray to yellow solid . The IUPAC name for this compound is also “(2-amino-5-methoxyphenyl)methanol” and it has a CAS Number of 55414-72-7 .


Molecular Structure Analysis

The molecular formula of “(2-Amino-5-methoxyphenyl)methanol” is C8H11NO2 . It has a molecular weight of 153.18 . The InChI code for this compound is 1S/C8H11NO2/c1-11-7-2-3-8(9)6(4-7)5-10/h2-4,10H,5,9H2,1H3 .


Physical And Chemical Properties Analysis

“(2-Amino-5-methoxyphenyl)methanol” is a white to light-gray to yellow solid . It has a molecular weight of 153.17800 and a molecular formula of C8H11NO2 . The compound has a boiling point of 328.1±27.0°C at 760 mmHg .

Scientific Research Applications

Synthesis and Structural Analysis

  • A study conducted by FathimaShahana and Yardily (2020) involved the synthesis of a novel compound similar to (2-Amino-5-methoxyphenyl)methanol. The compound's structure was analyzed using various techniques, including FTIR, NMR, and mass spectrometry, and its stability and intermolecular charge transfer were examined through natural bond orbital analysis (M. FathimaShahana & A. Yardily, 2020).

Photophysical Properties

  • Behera, Karak, and Krishnamoorthy (2015) explored the photophysical characteristics of a compound analogous to (2-Amino-5-methoxyphenyl)methanol. They studied its behavior in various solvents using spectroscopic techniques, analyzing the competition between intramolecular charge transfer and excited state intramolecular proton transfer processes (S. Behera, Ananda Karak, & G. Krishnamoorthy, 2015).

Catalysis and Chemical Reactions

  • In another study, Meng et al. (2020) demonstrated the role of methanol in the α-methoxymethylation and aminomethylation of propiophenones, showcasing its utility in organic synthesis. This highlights the potential applications of related compounds like (2-Amino-5-methoxyphenyl)methanol in similar catalytic processes (Xiu-jin Meng, Yongkai Pan, Shikun Mo, Hengshan Wang, Haitao Tang, & Ying-Ming Pan, 2020).

Ligand Exchange Reactions

  • Klausmeyer et al. (2003) investigated ligand exchange reactions involving methoxide and alcohols, which can be relevant to understanding the reactivity of (2-Amino-5-methoxyphenyl)methanol. This research provides insight into the reaction mechanisms and structural behavior of similar compounds (K. Klausmeyer, Rafael A. Adrian, Meenafer Khan, & J. Reibenspies, 2003).

Green Chemistry Applications

  • Zhang Qun-feng (2008) conducted a study focused on the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, an intermediate relevant to azo disperse dyes. This research underscores the importance of environmentally friendly methods in synthesizing compounds related to (2-Amino-5-methoxyphenyl)methanol (Zhang Qun-feng, 2008).

Safety And Hazards

“(2-Amino-5-methoxyphenyl)methanol” is considered hazardous. It is harmful by inhalation, in contact with skin, and if swallowed . The safety information pictograms indicate a GHS07 signal word warning . The hazard statements include H302, H315, H319, H335, and the precautionary statements include P261, P305, P338, P351 .

properties

IUPAC Name

(2-amino-5-methoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-11-7-2-3-8(9)6(4-7)5-10/h2-4,10H,5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWUGOLZPDIJNFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00548513
Record name (2-Amino-5-methoxyphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00548513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Amino-5-methoxyphenyl)methanol

CAS RN

55414-72-7
Record name (2-Amino-5-methoxyphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00548513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A quantity of 181.2 gm (1 mol) of 5-methoxy-2-nitrobenzaldehyde (prepared by methylation of 2-nitro-5-hydroxy-benzaldehyde with methyl iodide/potassium tert.-butoxide in dimethylsulfoxide) is dissolved in 1.8 liters of methanol, mixed with 50 gm of Raney nickel, and hydrogenated at ambient temperature and at 5 bar. After ten hours, the hydrogen uptake has ended. The catalyst is removed by suction filtration, and the methanol is distilled off.
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181.2 g
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1.8 L
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50 g
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Synthesis routes and methods II

Procedure details

2-Amino-5-methoxy-benzoic acid (2.0 g, 12 mmol) in tetrahydrofuran (20 ml) was added dropwise to an ice cooled 1 molar solution of lithium aluminium hydride (14.4 ml) in tetrahydrofuran and stirred at 5°0 C. for 2 hours. Water (0.5 ml) was added dropwise, followed by 2 molar aqueous sodium hydroxide solution (0.5 ml). The resulting emulsion was dried over magnesium sulphate, then filtered and evaporated under reduced pressure to give the title compound as a yellow solid (766 mg).
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
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ice
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0 (± 1) mol
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20 mL
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solution
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14.4 mL
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0 (± 1) mol
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Name
Quantity
0.5 mL
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reactant
Reaction Step Three
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0.5 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

This alcohol (2.1 g.) was dissolved in ethanol (100 ml.), Adams' platinum oxide catalyst was added, and the mixture was shaken with hydrogen at ambient temperature and pressure until 950 ml. of hydrogen had been absorbed (theoretical quantity=900 ml.). The hydrogenated mixture was filtered through "Supercel" (trademark) kicselguhr, and the solvent was evaporated to give 2-amino-5-methoxybenzyl alcohol as a brown solid;
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2.1 g
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reactant
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100 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Amino-5-methoxyphenyl)methanol
Reactant of Route 2
(2-Amino-5-methoxyphenyl)methanol
Reactant of Route 3
(2-Amino-5-methoxyphenyl)methanol
Reactant of Route 4
(2-Amino-5-methoxyphenyl)methanol
Reactant of Route 5
(2-Amino-5-methoxyphenyl)methanol
Reactant of Route 6
Reactant of Route 6
(2-Amino-5-methoxyphenyl)methanol

Citations

For This Compound
5
Citations
A Arcadi, A Calcaterra, G Fabrizi, A Fochetti… - Organic & …, 2022 - pubs.rsc.org
The functionalized 3,4-dihydroquinolin-2-one nucleus has been assembled in good to high yields through the sequential reaction of readily available N-Ts-o-aminobenzyl alcohols with …
Number of citations: 5 pubs.rsc.org
Z Wang, T Zhang, Q Ma, W Ni - Synthesis, 2014 - thieme-connect.com
… 1 from 2-amino-5-methoxyphenyl methanol (1.53 g, 10 mmol) and heptafluorobutyric acid (2.14 g, 10 mmol) or by following Procedure 2 from 2-amino-5-methoxyphenyl methanol (428 …
Number of citations: 12 www.thieme-connect.com
RT Sawant, MY Stevens… - European Journal of …, 2015 - Wiley Online Library
A microwave‐promoted one‐pot, three‐component sequential cyclization‐Mannich reaction of unactivated ketones, o‐formyl carbamates and primary amines has been developed. …
L Wang, M Liu, Y Zu, H Yao, C Wu, R Zhang… - European Journal of …, 2022 - Elsevier
NAMPT is the rate-limiting enzyme in the NAD salvage pathway, which makes it an attractive target for the treatment of many diseases associated with NAD exhaustion such as …
Number of citations: 8 www.sciencedirect.com
J Wangsahardja - 2015 - unsworks.unsw.edu.au
Towards a treatment for stroke: a novel synthesis of dictyoquinazol A Page 1 Towards a treatment for stroke: a novel synthesis of dictyoquinazol A Author: Wangsahardja, Jonatan …
Number of citations: 2 unsworks.unsw.edu.au

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